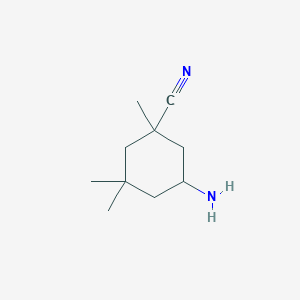

3-Cyano-3,5,5-trimethylcyclohexylamine

Description

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

5-amino-1,3,3-trimethylcyclohexane-1-carbonitrile |

InChI |

InChI=1S/C10H18N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-6,12H2,1-3H3 |

InChI Key |

XWSNEYMPZCRFBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)C#N)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Aminomethyl-3,5,5-trimethylcyclohexylamine (IPDA)

Structure : IPDA is a diamine derivative of 3-CTCH, featuring two amine groups on a cyclohexane ring.

Synthesis : IPDA is produced via catalytic hydrogenation of 3-CTCH using cobalt- or nickel-based catalysts under high-pressure conditions (10–30 MPa) and temperatures (50–130°C). Alkali metal content in catalysts (≤0.03 wt%) significantly impacts isomer ratios and reaction efficiency .

Applications :

- Primary use as a curing agent for epoxy resins, contributing to thermal stability and mechanical strength .

- Key monomer in polyurethanes and polyamides, enhancing chemical resistance and flexibility . Key Properties:

- High antimicrobial and virucidal activity when released from epoxy matrices .

- Corrosive hazard (causes severe eye damage) as per safety data sheets .

- Cis/trans isomer ratios (e.g., 73/27 or 70/30) influence polymer properties; higher cis ratios improve rigidity .

3-Cyano-3,5,5-trimethylcyclohexanone (IPN)

Structure: IPN contains a ketone and cyano group on the cyclohexane ring. Synthesis: Derived from isophorone via aldol condensation with acetone, followed by cyanation using HCN . Applications:

- Intermediate in synthesizing 3-CTCH and IPDA .

Key Properties : - Higher reactivity compared to 3-CTCH due to the electrophilic ketone group.

- Requires stringent control of alkali metal content (≤0.03 wt%) during hydrogenation to minimize side reactions .

4,4′-Methylenebis(cyclohexylamine)

Structure: A diamine with two cyclohexylamine groups linked by a methylene bridge. Synthesis: Produced via condensation of cyclohexanone with formaldehyde, followed by hydrogenation. Applications:

- Co-hardeners in epoxy resins, often blended with IPDA to modify cure kinetics and glass transition temperatures .

Key Properties : - Lower antimicrobial activity compared to IPDA but offers superior hydrolytic stability .

- Non-corrosive classification in mixtures, unlike IPDA .

Comparative Data Table

Research Findings and Industrial Relevance

- Catalyst Optimization : Low alkali metal catalysts (≤0.03 wt% Na) enhance IPDA yield and isomer purity, reducing side reactions during 3-CTCH hydrogenation .

- Process Efficiency: Two-step hydrogenation of 3-CTCH (basic then acidic conditions) minimizes aminonitrile byproducts (<5 wt%), improving reaction rates and catalyst longevity .

- Safety and Regulation : IPDA’s classification as a corrosive liquid (UN1760) mandates stringent handling protocols in transport and industrial use .

Preparation Methods

Calcium Ethoxide Catalysts

Calcium ethoxide (Ca(OEt)₂) has emerged as a high-performance catalyst for IPN synthesis, achieving yields exceeding 95% under optimized conditions (80–130°C, atmospheric pressure). The mechanism involves the generation of free cyanide ions (CN⁻), which nucleophilically attack the α,β-unsaturated ketone system of isophorone. Key advantages include:

Betaine-Based Catalytic Systems

The use of 1,3-dimethylimidazolium-4-carboxylate as a betaine catalyst enables IPN synthesis at milder temperatures (100–180°C) with 97.7% yield. This system minimizes HCN polymerization, a common side reaction in strongly basic environments. Comparative studies show a 20% reduction in distillation residues compared to quaternary ammonium cyanides.

Phase Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetraethylammonium bromide) facilitate biphasic reactions between aqueous cyanides and isophorone in organic solvents. For example, lauryldimethylbenzylammonium bromide (LDMBAB) achieves 90% conversion at 80°C within 4 hours. However, PTC methods require careful pH control to prevent hydrolysis of the nitrile group.

Table 1: Comparative Performance of Catalysts for IPN Synthesis

Hydrogenation of IPN to this compound

The conversion of IPN to the target amine involves reductive amination or sequential hydrogenation steps. Industrial processes typically employ catalytic hydrogenation with ammonia to introduce the amine functionality while preserving the nitrile group.

Two-Stage Hydrogenation with Cobalt Catalysts

A two-stage fixed-bed reactor system using zeolite and cobalt/diatomaceous earth catalysts achieves partial hydrogenation of IPN. Operating at 20 MPa and 90°C, this method yields this compound with 85% selectivity. Key parameters include:

Ruthenium-Catalyzed Selective Hydrogenation

Ruthenium on carbon (Ru/C) enables selective reduction of the ketone group to an amine without affecting the nitrile. At 70°C and 3 MPa, this method achieves 92% conversion with <5% undesired diamine formation. The addition of acidic co-catalysts (e.g., H₃PO₄) further enhances selectivity by stabilizing intermediates.

Stereochemical Considerations and Byproduct Management

Cis/Trans Isomerism

The hydrogenation of IPN produces cis- and trans- isomers of this compound. Stereochemical control is achieved through:

Mitigation of Diisophorone Formation

Diisophorone (a dimeric byproduct) is minimized by:

-

Controlling HCN feed rate : Gradual addition maintains low steady-state HCN concentrations.

-

Catalyst poisoning : Addition of phosphoric acid post-reaction quenches residual basicity.

Industrial-Scale Process Optimization

Continuous Flow Reactors

Modern plants adopt continuous flow systems to enhance efficiency:

Q & A

Q. What are the standard synthetic routes for producing 3-Cyano-3,5,5-trimethylcyclohexylamine (IPDA), and how is purity ensured?

IPDA is synthesized via catalytic hydrogenation of 3-cyano-3,5,5-trimethylcyclohexanone (isophoronenitrile, IPN) using ammonia, hydrogen, and transition metal catalysts (e.g., Raney nickel or cobalt). Post-synthesis purification involves fractional distillation under reduced pressure to achieve ≥99.7% purity, with gas chromatography (GC) used to monitor aminonitrile and secondary/tertiary amine impurities .

Q. How is the cis/trans isomer ratio of IPDA determined, and why is it critical for material applications?

The isomer ratio is quantified using GC or NMR spectroscopy. A higher cis-isomer content (≥73%) improves epoxy resin crosslinking efficiency and mechanical properties due to steric and electronic effects. Deviations in isomer ratios can lead to inconsistencies in curing kinetics or final material performance .

Q. What analytical methods are recommended for characterizing IPDA in research settings?

- Purity : GC with flame ionization detection (FID) for quantifying aminonitrile and tertiary amine impurities .

- Moisture : Karl Fischer titration to ensure water content ≤0.02% .

- Physical properties : Density (0.9 g/cm³), boiling point (217°C), and melting point (10°C) are measured via ASTM/IUPAC-standardized methods .

Advanced Research Questions

Q. How can the cis/trans isomer ratio be optimized during IPDA synthesis for specific applications?

Adjusting reaction parameters like catalyst type (e.g., nickel vs. cobalt), hydrogen pressure, and temperature can favor cis-isomer formation. Post-hydrogenation treatments, such as selective crystallization or chromatographic separation, further refine the ratio. For epoxy hardeners, a cis/trans ratio ≥73/27 is ideal to balance reactivity and stability .

Q. What experimental strategies mitigate environmental risks associated with IPDA’s persistence in aquatic systems?

IPDA is classified as a PMT/vPvM (persistent, mobile, toxic) substance due to its low biodegradability (OECD 301A tests) and high water solubility. Researchers must implement closed-system workflows, avoid aqueous discharge, and use adsorption resins (e.g., activated carbon) for waste treatment. Long-term ecotoxicity studies are recommended before scaling applications .

Q. How does IPDA’s reactivity influence formulation design in epoxy-based composites?

IPDA’s dual amine groups enable rapid epoxy curing at room temperature. However, its high viscosity (≈170 mPa·s) necessitates blending with reactive diluents (e.g., aldimines or ketimines) to improve processability. For heat-cured systems, stoichiometric ratios of IPDA to epoxy resins are optimized via differential scanning calorimetry (DSC) to monitor exothermic peaks and gelation times .

Q. What safety protocols are critical when handling IPDA in laboratory settings?

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 0.1 mg/m³).

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (causes severe irritation).

- Spill management : Neutralize spills with citric acid and adsorb with inert materials (e.g., vermiculite) .

Methodological Challenges and Data Contradictions

Q. How should researchers resolve discrepancies in reported physical properties of IPDA (e.g., density, boiling point)?

Variations arise from differences in isomer ratios or measurement techniques. For example, density ranges from 0.9–0.92 g/cm³ depending on cis/trans composition. Standardize measurements using NIST-referenced methods (e.g., oscillating U-tube densitometry) and report isomer ratios alongside data .

Q. Why do conflicting results occur in IPDA’s catalytic hydrogenation efficiency, and how are they addressed?

Catalyst deactivation (e.g., sulfur poisoning) or incomplete nitrile-to-amine conversion can reduce yield. Pre-treatment of catalysts (e.g., sulfiding) and real-time monitoring via FTIR or GC-MS improve reproducibility. Contradictions in literature yields often stem from unaccounted side reactions (e.g., cyclization) .

Tables for Key Data

Table 1: Physicochemical Properties of IPDA

| Property | Value | Method/Standard | Reference |

|---|---|---|---|

| Purity | ≥99.7% | GC-FID | |

| Density (25°C) | 0.9–0.92 g/cm³ | Oscillating U-tube | |

| Boiling Point | 217°C at 760 mmHg | ASTM D1078 | |

| cis/trans Ratio | ≥73/27 (optimized) | GC or NMR |

Table 2: Hazard Classification (GHS)

| Hazard Category | Classification | Precautionary Measures | Reference |

|---|---|---|---|

| Skin Irritation | Category 1B | Use nitrile gloves | |

| Eye Damage | Category 1 | Wear goggles | |

| Aquatic Toxicity | Chronic Category 3 | Avoid aqueous discharge |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.